N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Description

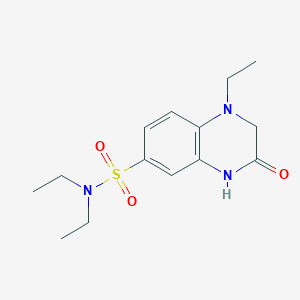

N,N,1-Triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative characterized by a sulfonamide group at position 6 and triethyl substitutions on the nitrogen atoms (N,N,1) of the tetrahydroquinoxaline scaffold . This compound belongs to a broader class of sulfonamide-containing heterocycles, which are studied for their neuropharmacological and antiproliferative activities.

Properties

IUPAC Name |

N,N,1-triethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPJIIXBPWJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide reagents under specific conditions. One common method involves the use of N-ethyl-N-methylamine as a starting material, which is reacted with a quinoxaline derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for research and commercial use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SONH-) and electron-deficient aromatic ring facilitate nucleophilic substitution.

Mechanistic Insight :

-

The sulfonamide group deactivates the aromatic ring but directs substitution to meta positions relative to itself.

-

Ethyl groups on nitrogen enhance steric hindrance, slowing reaction rates .

Oxidation and Reduction

The 3-oxo group and tetrahydroquinoxaline core are key sites for redox reactions.

Key Findings :

-

LiAlH achieves full reduction of the ketone to a secondary alcohol, while NaBH gives partial conversion .

-

Over-oxidation risks exist with strong agents like CrO, leading to ring degradation .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions.

Mechanistic Notes :

-

Ethyl groups on nitrogen resist hydrolysis under mild conditions but cleave under prolonged acidic treatment .

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable functionalization of the aromatic ring.

Optimization Data :

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Research indicates that compounds related to N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydroquinoxaline showed significant inhibition of tubulin polymerization and induced apoptosis in cancer cells . The binding mode at the colchicine site further supports its potential as an antitumor agent.

Case Studies:

- Study on Antiproliferative Activity: A derivative exhibited an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong antiproliferative effects .

- Cell Cycle Arrest: The compound was shown to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation.

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antibacterial properties. Studies on related compounds have shown significant antimicrobial activity against various bacterial strains.

Research Findings:

- Antibacterial Activity: Compounds with similar structures have been evaluated for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that this compound may also possess similar antibacterial effects .

Neuroprotective Effects

Recent investigations into tetrahydroquinoline derivatives have revealed their potential neuroprotective properties.

Potential Applications:

- Cognitive Disorders: The ability of these compounds to modulate neurotransmitter systems suggests they could be beneficial in treating conditions like Alzheimer's disease. Further studies are necessary to elucidate the specific mechanisms involved .

Modulation of Cannabinoid Receptors

Certain derivatives of tetrahydroquinoline have been reported to interact with cannabinoid receptors.

Implications:

- Appetite Regulation: This interaction may open avenues for therapeutic applications in metabolic disorders such as obesity and metabolic syndrome .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells. The quinoxaline ring system may also interact with DNA or proteins, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with structurally related quinoxaline derivatives, focusing on substituents, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The triethyl groups in the target compound likely enhance lipophilicity compared to analogs with smaller alkyl (e.g., methyl) or aromatic (e.g., dibenzyl) substituents. This may improve blood-brain barrier penetration but reduce solubility .

- Thermal Stability : Derivatives with sulfonamide groups (e.g., compounds 4–7 in ) exhibit high melting points (268–276°C), suggesting robust crystallinity. The triethyl analog may have a lower melting point due to increased steric hindrance .

Biological Activity

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 380341-47-9) has the molecular formula and a molar mass of 311.40 g/mol. The structure features a quinoxaline core with sulfonamide and ketone functional groups that contribute to its biological activity .

Synthesis

The synthesis of this compound involves the reaction of o-phenylenediamine with various acylating agents. This method allows for the introduction of different substituents that can modulate the biological properties of the resulting compounds .

Anticancer Activity

Research indicates that compounds related to quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HeLa and K562 cell lines. The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis .

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

Neuropharmacological Effects

This compound has been evaluated for neuropharmacological activities such as anxiolytic and anticonvulsant effects. In studies involving animal models, certain derivatives demonstrated anxiolytic activity comparable to standard anxiolytics like diazepam at specific dosages .

Table 2: Neuropharmacological Activity

| Compound | Effect Type | Dose (mg/kg) | Observations |

|---|---|---|---|

| N,N-dibenzyl-2,3-dioxo-quinoxaline | Anxiolytic | 2.5 | Significant effect |

| 6-nitro-1,4-dihydroquinoxaline | Anxiolytic | 30 | Better than diazepam |

| N,N-dibenzyl-2,3-dioxo-quinoxaline | Anticonvulsant | Variable | Significant anticonvulsant action |

Antimicrobial Activity

Quinoxalines have been reported to possess antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal activities . The presence of the sulfonamide group is thought to enhance these effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Research : A study demonstrated that this compound could serve as a scaffold for developing new antitumor agents targeting tubulin dynamics in cancer cells.

- Neuropharmacology : In preclinical trials assessing anxiety-related behaviors in rodents, derivatives showed promise as alternative treatments for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,1-triethyl-3-oxo-tetrahydroquinoxaline-6-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of quinoxaline precursors. Key steps include cyclocondensation of diamines with diketones followed by sulfonamide functionalization. For example, similar derivatives (e.g., 2,3-dioxo-tetrahydroquinoxaline sulfonamides) were synthesized using ethanol reflux with α-halocarbonyl compounds, achieving yields of 68–78% . To improve yields, optimize reaction time, stoichiometry (e.g., 1:1 molar ratios), and use glacial acetic acid as a catalyst . Characterization via IR and NMR is critical to confirm sulfonamide (-SO₂NH₂) and carbonyl (C=O) groups .

Q. How can structural elucidation and purity assessment be performed for this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl groups at N,N,1-positions) and carbon types (e.g., carbonyl at C3).

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ketone (C=O at ~1650–1750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., quinoxaline core angles like N1—C1—C2 at ~121.85°) for absolute configuration validation .

Advanced Research Questions

Q. What neuropharmacological mechanisms are associated with tetrahydroquinoxaline sulfonamides, and how do structural modifications influence activity?

- Methodological Answer : Neuroactive tetrahydroquinoxaline sulfonamides (e.g., N,N-dibenzyl derivatives) exhibit dose-dependent CNS depressant, anxiolytic, and anticonvulsant effects. For example, substituents like nitro or chloro groups enhance anticonvulsant activity, while bulky alkyl chains (e.g., triethyl) may reduce blood-brain barrier permeability. Mechanistic studies in rodents suggest GABAergic modulation or NMDA receptor antagonism, akin to 6-nitro-1,4-dihydroquinoxaline-2,3-dione . Experimental design should include dose-response assays (e.g., 2.5–30 mg/kg in mice) and behavioral models (elevated plus maze for anxiety) .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced anti-proliferative activity?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and docking software (AutoDock Vina) to assess binding affinity to targets like PARP-1 or kinases. For instance, quinoxaline-linked triazole-sulfonamide hybrids showed improved anti-proliferative activity when optimized for hydrogen bonding with PARP-1’s NAD⁺-binding domain . Combine computational predictions with synthetic validation (e.g., IC₅₀ assays on cancer cell lines) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., variable anxiolytic effects across derivatives)?

- Methodological Answer : Contradictions may arise from differences in substituent positioning, stereochemistry, or assay conditions. For example, N,N-dibenzyl derivatives showed anxiolytic activity at 2.5 mg/kg, while 6-nitro derivatives required 30 mg/kg . To resolve discrepancies:

- Control Experiments : Include positive controls (e.g., diazepam) and validate receptor binding via radioligand assays.

- SAR Analysis : Systematically vary substituents (e.g., ethyl vs. benzyl groups) to isolate structural contributions.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition in open-field tests) .

Q. What strategies improve the environmental sustainability of synthesizing this compound?

- Methodological Answer : Adopt green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.